3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide can be compared with other similar compounds, such as:
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide These compounds share the oxadiazole core structure but differ in the substituents attached to the nitrogen atom. The differences in substituents can lead to variations in their chemical properties and potential applications .
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-6-7-16(2)19(14-15)24-20(27)12-13-21-25-22(26-28-21)17-8-10-18(11-9-17)23(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFDAXDULQSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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